1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an indazole moiety, and a dimethylphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Indazole Moiety: The indazole group can be introduced via condensation reactions with suitable indazole derivatives.
Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: To facilitate the desired reactions and minimize side products.
Use of Catalysts: Catalysts such as Lewis acids may be employed to enhance reaction rates.
Purification Techniques: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the indazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluoro-3,5-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide
- 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone
- 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
Uniqueness
1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-14-8-9-17(10-15(14)2)26-13-16(11-21(26)27)22(28)23-12-19-18-6-4-5-7-20(18)25(3)24-19/h8-10,16H,4-7,11-13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYWMZUZIHQZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN(C4=C3CCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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